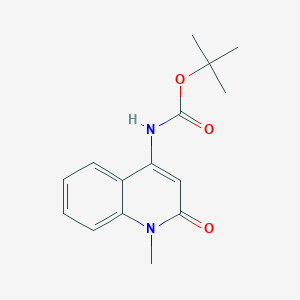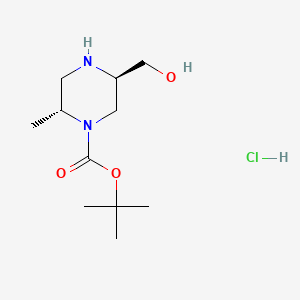![molecular formula C11H10N2O4S B11850532 2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)
2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-アリル-2,4-ジオキソ-3,4-ジヒドロチエノ[3,2-d]ピリミジン-1(2H)-イル)酢酸は、チエノ[3,2-d]ピリミジンコアを含む複素環式化合物です。
製法
合成経路と反応条件
2-(3-アリル-2,4-ジオキソ-3,4-ジヒドロチエノ[3,2-d]ピリミジン-1(2H)-イル)酢酸の合成は、通常、適切なチエノ[3,2-d]ピリミジン誘導体とアリル含有試薬の縮合によって行われます。
工業的製法
この化合物の工業的生産には、同様の合成経路が利用されますが、より大規模に行われ、連続フロー反応器を使用して、製品の品質と収率の一貫性を確保します。反応温度、圧力、溶媒の選択などの反応条件の最適化は、大規模合成を効率的に行う上で重要です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid typically involves the condensation of appropriate thieno[3,2-d]pyrimidine derivatives with allyl-containing reagents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反応の分析
反応の種類
2-(3-アリル-2,4-ジオキソ-3,4-ジヒドロチエノ[3,2-d]ピリミジン-1(2H)-イル)酢酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: アリル基は、対応するエポキシドまたはアルコールを生成するために酸化することができます。
還元: カルボニル基は、水素化ホウ素ナトリウムなどの還元剤を用いてヒドロキシル基に還元することができます。
置換: アリル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: m-クロロ過安息香酸 (m-CPBA) や過酸化水素などの試薬を使用することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムが一般的な還元剤です。
置換: チオールやアミンなどの求核剤は、塩基性条件下で使用することができます。
生成される主な生成物
酸化: エポキシドまたはアルコール。
還元: ヒドロキシル誘導体。
置換: チオエーテルまたはアミン。
科学研究における用途
2-(3-アリル-2,4-ジオキソ-3,4-ジヒドロチエノ[3,2-d]ピリミジン-1(2H)-イル)酢酸は、いくつかの科学研究に利用されています。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 特定の電子特性または光学特性を持つ新規材料の開発に利用されています。
科学的研究の応用
2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
2-(3-アリル-2,4-ジオキソ-3,4-ジヒドロチエノ[3,2-d]ピリミジン-1(2H)-イル)酢酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、活性部位に結合することによって酵素活性を阻害したり、結合ドメインと相互作用することによって受容体機能を調節したりすることがあります。関与する正確な経路は、特定の生物学的コンテキストと標的に依存します。
類似化合物の比較
類似化合物
- 3-アリル-5-(3,4-ジメトキシフェニル)-2-チオキソ-2,3-ジヒドロチエノ[3,2-d]ピリミジン-4(1H)-オン
- 3-アリル-5-(4-ベンジルフェニル)-2-チオキソ-2,3-ジヒドロチエノ[3,2-d]ピリミジン-4(1H)-オン
独自性
2-(3-アリル-2,4-ジオキソ-3,4-ジヒドロチエノ[3,2-d]ピリミジン-1(2H)-イル)酢酸は、その独特な置換パターンと酢酸部分の存在によって特徴付けられます。この構造的特徴は、他の類似化合物と比較して、異なる生物活性と化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 3-Allyl-5-(3,4-dimethoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- 3-Allyl-5-(4-benzylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Uniqueness
2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C11H10N2O4S |
|---|---|
分子量 |
266.28 g/mol |
IUPAC名 |
2-(2,4-dioxo-3-prop-2-enylthieno[3,2-d]pyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O4S/c1-2-4-12-10(16)9-7(3-5-18-9)13(11(12)17)6-8(14)15/h2-3,5H,1,4,6H2,(H,14,15) |
InChIキー |
BEZKVHCRVFVHEO-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)

![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)









